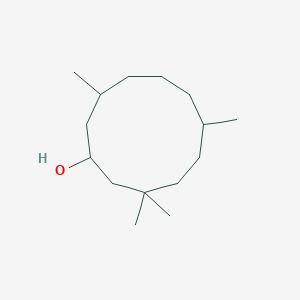
3,3,6,10-Tetramethylcycloundecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,10-Tetramethylcycloundecan-1-ol is a cycloalkane derivative with a hydroxyl group attached to the first carbon atom. This compound is characterized by its unique structure, which includes four methyl groups attached to a cycloundecane ring. The presence of the hydroxyl group makes it an alcohol, and its structure contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,10-Tetramethylcycloundecan-1-ol typically involves the cyclization of a suitable precursor followed by the introduction of the hydroxyl group. One common method is the cyclization of a linear precursor with multiple methyl groups, followed by oxidation to introduce the hydroxyl group. The reaction conditions often involve the use of strong acids or bases to facilitate cyclization and oxidation agents like potassium permanganate or chromium trioxide for the hydroxylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to improve yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the cyclization process, while continuous flow reactors can be employed to maintain optimal reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3,6,10-Tetramethylcycloundecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
3,3,6,10-Tetramethylcycloundecan-1-ol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3,6,10-Tetramethylcycloundecan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cycloundecane ring can interact with lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
3,3,6,10-Tetramethylcycloundecane: Lacks the hydroxyl group, making it less reactive.
3,3,6,10-Tetramethylcycloundecan-2-ol: Hydroxyl group attached to the second carbon, leading to different reactivity and properties.
3,3,6,10-Tetramethylcyclododecan-1-ol: Larger ring size, affecting its chemical behavior and applications.
Uniqueness
3,3,6,10-Tetramethylcycloundecan-1-ol is unique due to its specific ring size and the position of the hydroxyl group, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
66295-62-3 |
|---|---|
Fórmula molecular |
C15H30O |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
3,3,6,10-tetramethylcycloundecan-1-ol |
InChI |
InChI=1S/C15H30O/c1-12-6-5-7-13(2)10-14(16)11-15(3,4)9-8-12/h12-14,16H,5-11H2,1-4H3 |
Clave InChI |
XTGPGPLFZCZZNY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(CC(CC(CC1)(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


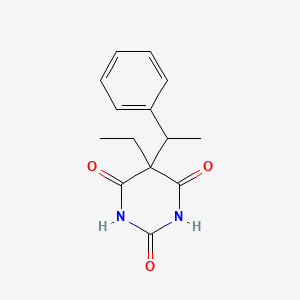
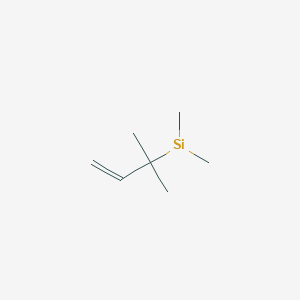

![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)

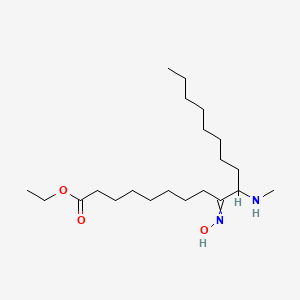
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
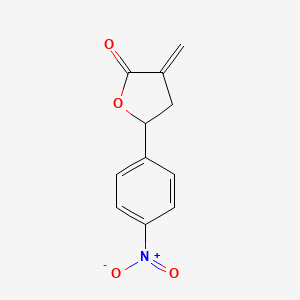
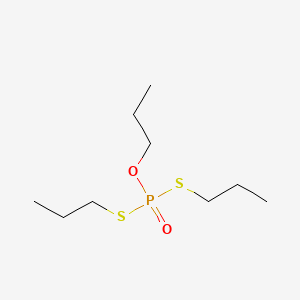
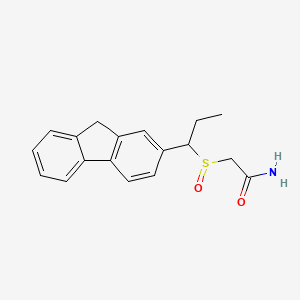
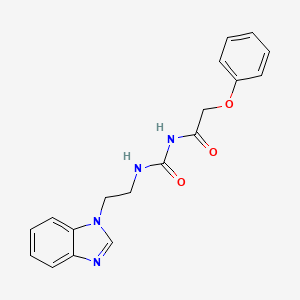

![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)

